molecular formula C5H3BrFNO B126208 5-Bromo-3-fluoropyridin-2(1H)-one CAS No. 156772-63-3

5-Bromo-3-fluoropyridin-2(1H)-one

Cat. No. B126208
M. Wt: 191.99 g/mol
InChI Key: YBDFQCKEVWUHAP-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoropyridin-2(1H)-one is a halogenated pyridinone compound that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules. The presence of bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, including those related to 5-Bromo-3-fluoropyridin-2(1H)-one, has been explored in several studies. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved using catalytic amination conditions, which afford the bromide substitution product, indicating the potential for further functionalization of similar compounds . Additionally, the synthesis of complex halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been described, which involves halogen dance reactions, further demonstrating the synthetic versatility of halogenated pyridines .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoropyridin-2(1H)-one is characterized by the presence of a pyridinone ring with bromine and fluorine substituents. These halogen atoms are likely to influence the electronic properties of the molecule, such as electron density and reactivity, which are crucial for its chemical behavior and the types of reactions it can undergo.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is quite diverse. For example, the selective substitution of the fluorine atom in 5-bromo-2-chloro-3-fluoropyridine under SNAr conditions to afford dihalo adducts has been reported . This indicates that the fluorine atom in the 3-position can be selectively targeted for substitution reactions. Furthermore, the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination from related bromopyridines suggests that amination reactions are a viable pathway for functionalizing bromopyridines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-3-fluoropyridin-2(1H)-one are not detailed in the provided papers, the properties of halogenated pyridines, in general, can be inferred. These compounds typically have high melting points and are relatively stable under standard conditions. The presence of halogens can also increase the lipophilicity of the molecule, which is an important consideration in drug design. The reactivity of such compounds is often dominated by the presence of the halogens, which can participate in various chemical reactions, including nucleophilic substitution and coupling reactions .

Scientific Research Applications

Synthesis and Functionalization

  • 5-Bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, is used in Suzuki reactions to create 3-monosubstituted 5-bromo-2-fluoropyridines and 3,5-disubstituted 2-fluoropyridines, which can be further converted to 2-pyridones. This demonstrates the compound's utility in creating structurally diverse pyridines and pyridones, important in various chemical syntheses (Sutherland & Gallagher, 2003).

Chemoselective Amination

  • Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, closely related to 5-bromo-3-fluoropyridin-2(1H)-one, is used in catalytic amination conditions. This process is vital for the selective substitution of certain groups in complex molecules, essential in medicinal chemistry (Stroup et al., 2007).

Synthesis of Complex Pyridines

  • The synthesis of halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves the use of halogen dance reactions. These pyridines serve as building blocks for further chemical manipulations, highlighting the compound's role in creating complex molecules for various scientific purposes (Wu et al., 2022).

Radiosynthesis for Medical Imaging

  • The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine, a derivative of 5-bromo-3-fluoropyridin-2(1H)-one, is significant for medical imaging techniques like Positron Emission Tomography (PET). This showcases the compound's importance in developing diagnostic tools in medicine (Pauton et al., 2019).

Safety And Hazards

The safety information for “5-Bromo-3-fluoropyridin-2(1H)-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

5-bromo-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDFQCKEVWUHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598591
Record name 5-Bromo-3-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoropyridin-2(1H)-one

CAS RN

156772-63-3
Record name 5-Bromo-3-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-fluoro-1,2-dihydropyridin-2-one
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